molecular formula C21H35N3O10 B1168460 N-T-BOC-GLU-GLU-VAL METHYL ESTER CAS No. 102601-27-4

N-T-BOC-GLU-GLU-VAL METHYL ESTER

Cat. No.: B1168460
CAS No.: 102601-27-4
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Description

N-T-BOC-GLU-GLU-VAL METHYL ESTER is a useful research compound. Its molecular formula is C21H35N3O10. The purity is usually 95%.
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Properties

CAS No.

102601-27-4

Molecular Formula

C21H35N3O10

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

N-T-BOC-GLU-GLU-VAL METHYL ESTER is primarily utilized in peptide synthesis, particularly in the formation of complex peptides and proteins. The Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions during the synthesis process.

Case Study: Glycosylated Peptide Thioesters

A study demonstrated the successful synthesis of glycosylated peptide thioesters using the Boc strategy, which involves the stepwise elongation of peptide chains. This method proved more reliable than the Fmoc strategy, particularly for sensitive glycosidic linkages. The synthesized thioesters were further utilized in producing larger glycopeptides, showcasing the versatility of this compound in complex peptide assembly .

Drug Delivery Systems

The compound has been explored as a prodrug in drug delivery applications. Prodrugs are designed to improve the pharmacokinetic properties of therapeutic agents.

Case Study: Ester Prodrugs

Research on ester prodrugs derived from glutamic acid derivatives indicates that this compound can enhance solubility and bioavailability of certain drugs. The conversion of these esters into active forms within biological systems demonstrates their potential in targeted drug delivery mechanisms .

Polymerization Processes

This compound is also significant in polymer chemistry, particularly in the synthesis of polypeptides and biodegradable polymers.

Data Table: Polymerization Applications

ApplicationDescriptionYield (%)
HomopolymerizationSynthesis of polypeptides using unprotected NCA (N-carboxyanhydrides)High
CopolymerizationProduction of branched polypeptides through co-polymerization with other NCAsVariable
Biodegradable Polymer SynthesisDevelopment of environmentally friendly polymers using amino acid derivativesHigh

Research indicates that the use of this compound facilitates controlled polymerization processes that are both efficient and sustainable .

Preparation Methods

Side-Chain Protection of Glutamic Acid

Glutamic acid’s γ-carboxyl group necessitates protection to prevent side reactions during peptide bond formation. The tert-butyl (t-Bu) ester, introduced via transesterification or acid-catalyzed addition, is widely employed due to its stability under basic and nucleophilic conditions while remaining labile to trifluoroacetic acid (TFA). Patent CN103232369A details two methods for t-Bu esterification:

  • Transesterification with tert-butyl acetate : Glutamic acid reacts with tert-butyl acetate in the presence of perchloric acid (HClO₄) at 10–20°C for 24–48 hours.

  • Isobutylene addition : Glutamic acid is treated with isobutylene and anhydrous p-toluenesulfonic acid (PTSA) at -10 to -5°C for 48–72 hours.

Both methods achieve high yields (>85%) of Glu(OtBu)₂, with the latter preferred for reduced racemization risks.

C-Terminal Methyl Esterification of Valine

Valine’s α-carboxyl group is converted to a methyl ester via Fischer esterification. Treatment with anhydrous methanol and catalytic HCl gas at 0–5°C for 30 minutes yields H-Val-OMe with minimal racemization. The methyl ester remains stable under subsequent coupling and deprotection steps.

Stepwise Synthesis of N-T-BOC-GLU-GLU-VAL METHYL ESTER

Synthesis of Boc-Glu(OtBu)-OH

  • t-Bu Protection : Glutamic acid is converted to Glu(OtBu)₂ using tert-butyl acetate and HClO₄.

  • N-Terminal Boc Protection : Glu(OtBu)₂ reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The α-carboxyl group is selectively activated as a trimethylsilyl (TMS) ester using trimethylsilyl chloride (TMSCl) and pyridine in diethyl ether.

Reaction Conditions

ParameterValueSource
SolventDiethyl ether
BasePyridine (1 eq)
Temperature0°C → room temperature
Yield94%

Coupling to H-Glu(OtBu)-Val-OMe

  • Deprotection of Boc Group : Boc-Glu(OtBu)-OSiMe₃ is treated with dry HCl gas in diethyl ether to yield H-Glu(OtBu)-OSiMe₃·HCl.

  • Activation and Coupling : The silyl ester is cleaved with methanol, and the free carboxyl is activated using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). Coupling with H-Val-OMe in dichloromethane (DCM) affords Boc-Glu(OtBu)-Val-OMe.

Key Optimization

  • Silyl Ester Cleavage : Methanol/acetic acid (9:1) prevents premature hydrolysis of the methyl ester.

  • Racemization Control : HOBt suppresses racemization during activation, maintaining enantiomeric excess >98%.

Iterative Coupling for Tripeptide Assembly

  • Second Glu Incorporation : Boc-Glu(OtBu)-OH is coupled to H-Glu(OtBu)-Val-OMe using the silyl ester protocol. TFA-mediated Boc deprotection (20% in DCM) precedes the final coupling.

  • Global Deprotection (Optional) : For applications requiring free side chains, TFA treatment (95%, 2 hours) removes t-Bu esters while preserving the methyl ester.

Activation and Coupling Methods

Silyl Ester Advantages

  • Mild Deprotection : Silyl esters (e.g., -OSiMe₃) are cleaved with methanol, avoiding harsh acids that degrade Boc or methyl esters.

  • Compatibility : Stable in the presence of Boc and t-Bu groups, enabling sequential couplings without intermediate deprotection.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Absence of -COOH stretches (1700 cm⁻¹) confirms complete t-Bu protection.

  • ¹H NMR : δ 1.44 ppm (t-Bu, 9H) and δ 3.65 ppm (COOCH₃) verify protecting groups.

Chromatographic Purity

  • RP-HPLC : Purity >95% achieved using a C18 column with acetonitrile/water gradients.

  • TLC Monitoring : Rf values correlate with intermediate formation, ensuring reaction progression.

Challenges and Optimization

Racemization at Glu Residues

  • Mitigation : Coupling at 0°C with HOBt reduces racemization to <2%.

Solvent Selection

  • Diethyl Ether vs. DMF : Diethyl ether minimizes side reactions during silylation, while DMF is preferred for bulkier t-butyldimethylsilyl (TBDMS) esters.

Scalability

  • Batch Size Limitations : Silyl ester synthesis scales linearly up to 100 mmol, beyond which solvent removal becomes impractical .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N-T-BOC-GLU-GLU-VAL METHYL ESTER during synthesis?

  • Methodological Answer : Structural validation requires multi-spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone connectivity and stereochemistry. For example, tert-butyl (BOC) protons appear as singlets at ~1.4 ppm, while methyl ester groups resonate at ~3.6–3.8 ppm .
  • Infrared Spectroscopy (IR) : Verify carbonyl stretches (BOC at ~1680–1720 cm1^{-1}, ester at ~1740 cm1^{-1}) and amide bonds (~1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to detect deviations ≥98% purity .

Q. What experimental precautions are necessary for handling Boc-protected peptides like this compound?

  • Methodological Answer : Stability and reactivity dictate handling protocols.

  • Storage : Store at ambient temperatures in desiccated, dark conditions to prevent tert-butyl group hydrolysis .
  • Solvent Compatibility : Avoid strong acids (e.g., TFA) unless intentional deprotection is required. Use anhydrous solvents (e.g., DCM, DMF) to minimize ester hydrolysis .
  • Safety : Follow SDS guidelines for Boc-protected analogs, including fume hood usage and PPE for inhalation/contact risks .

Q. Which analytical methods are suitable for assessing purity and enantiomeric excess in this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques.

  • HPLC/GC-MS : Use chiral columns (e.g., Chiralpak IA) with fluorescence detection to resolve enantiomeric impurities. For methyl esters, mobile phases like 20% 2-propanol/hexane achieve baseline separation .
  • Purity Metrics : Quantify impurities via area-normalized HPLC peaks. Acceptable thresholds: ≤1.5% for peptide synthesis .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis of this compound?

  • Methodological Answer : Apply orthogonal arrays to minimize experimental runs while maximizing parameter insights.

  • Key Parameters : Reaction temperature, catalyst concentration (e.g., DIC/CuCl), solvent polarity, and reaction time .
  • Optimization Workflow :

Define 4 parameters at 3 levels (e.g., catalyst: 0.5–2.0 mol%).

Use L9 orthogonal array for 9 experiments.

Calculate signal-to-noise (S/N) ratios to prioritize factors (e.g., catalyst concentration contributes ~77.6% variance) .

  • Validation : Confirm optimal conditions via triplicate runs and ANOVA to quantify reproducibility (±5% yield deviation) .

Q. How should researchers resolve discrepancies between experimental and literature-reported spectral data for Boc-protected peptides?

  • Methodological Answer : Systematic error analysis and iterative refinement.

  • Comparative Analysis : Align NMR/IR peaks with published benchmarks (e.g., BOC tert-butyl vs. cyclohexyl ester shifts) .
  • Error Sources :
  • Solvent Artifacts : Deuterated solvent residues (e.g., DMSO-d6) may obscure peaks; use D2O exchange for amide protons .
  • Dynamic Effects : Conformational flexibility in DMSO can broaden peaks; test in CDCl3 for rigidity .
  • Resolution : Repeat synthesis with purified intermediates and cross-validate via independent methods (e.g., X-ray crystallography if crystalline) .

Q. What orthogonal protection strategies prevent side reactions during solid-phase peptide synthesis (SPPS) involving this compound?

  • Methodological Answer : Sequential deprotection and coupling controls.

  • BOC vs. Fmoc : Use BOC for temporary α-amine protection (removed with TFA) and methyl esters for C-terminal stability. Avoid Fmoc if base-sensitive esters are present .
  • Side-Chain Protection :
  • Glutamic Acid: Use γ-cyclohexyl esters (acid-stable) to prevent aspartimide formation .
  • Valine: No protection needed unless backbone modifications are required .
  • Coupling Agents : HATU/DIPEA in DMF ensures >95% coupling efficiency without racemization .

Data Contradiction & Reproducibility

Q. How to address batch-to-batch variability in peptide yields when using this compound?

  • Methodological Answer : Implement statistical process control (SPC).

  • Root Cause Analysis : Monitor critical parameters (e.g., reagent lot purity via CoA, humidity during lyophilization) .
  • Corrective Actions :
  • Standardize anhydrous conditions (Karl Fischer titration for solvent H2O ≤0.01%) .
  • Pre-activate carboxyl groups with HOBt/DIC to minimize incomplete couplings .

Q. What statistical frameworks validate the reproducibility of GC-MS data for methyl ester derivatives?

  • Methodological Answer : Use intraclass correlation coefficients (ICC) and variance partitioning.

  • ICC Calculation : For fatty acid methyl esters, ICC >0.9 indicates high inter-lab reproducibility (95% CI: 0.85–0.97) .
  • Variance Components : Separate within-batch (CV% WS) and between-batch (CV% BS) variability. Acceptable thresholds: CV% <10% for research-grade purity .

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